Trimethylhydrazine hydrochloride

Description

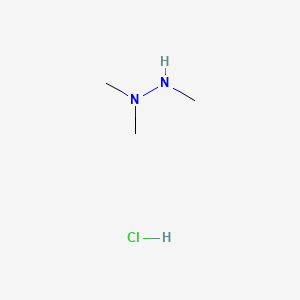

Trimethylhydrazine hydrochloride (TMH), with the molecular formula C₃H₁₁N₂·HCl, is a substituted hydrazine derivative where three methyl groups are attached to the hydrazine backbone. It is structurally characterized by a central N–N bond flanked by methyl groups and a protonated ammonium chloride group. TMH has been studied for its role in chemical synthesis and biological activity. Notably, TMH exhibits tumorigenic properties: a lifetime administration of 0.05% TMH in drinking water induced angiosarcomas, lung adenomas, and kidney tumors in Swiss mice, with incidences significantly higher than in untreated controls .

TMH also serves as a precursor or intermediate in synthesizing pharmacologically active compounds. For example, 3-(2,2,2-trimethylhydrazine)propionate (THP, Mildronate), a cardioprotective agent, is derived from TMH and functions as a carnitine analog to inhibit fatty acid oxidation .

Properties

IUPAC Name |

1,1,2-trimethylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2.ClH/c1-4-5(2)3;/h4H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APPBLMHEAIVOHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40209393 | |

| Record name | Hydrazine, trimethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339539-94-5, 60597-20-8 | |

| Record name | Hydrazine, trimethyl-, dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=339539-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, trimethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060597208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, trimethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Trimethylhydrazine hydrochloride (TMH) is a chemical compound that has garnered attention for its biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of TMH, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of hydrazine, characterized by three methyl groups attached to the nitrogen atoms. Its chemical structure can be represented as follows:

This structure contributes to its reactivity and biological effects.

Pharmacological Activities

TMH has been studied for various pharmacological activities, including:

- Anticancer Activity : Research indicates that TMH exhibits cytotoxic effects against several cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells, suggesting potential as an anticancer agent .

- Neurotoxicity : TMH is known to cause neurotoxic effects, particularly in animal models. Studies have reported that exposure to TMH can lead to behavioral changes and neurochemical alterations, indicating its potential impact on the central nervous system .

- Antioxidant Activity : Some studies suggest that TMH may exhibit antioxidant properties, helping to mitigate oxidative stress in biological systems. This activity is crucial as oxidative stress is implicated in various diseases, including cancer and neurodegenerative disorders .

The biological activity of TMH can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : TMH has been shown to increase ROS levels in cells, which can lead to oxidative damage and apoptosis in cancer cells .

- Inhibition of Enzymatic Activity : TMH may inhibit certain enzymes involved in cellular metabolism, contributing to its cytotoxic effects. For instance, studies have indicated that it can inhibit urease activity, which is relevant in the context of certain cancers .

Case Study 1: Cytotoxicity in Cancer Cells

A study evaluated the cytotoxic effects of TMH on various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancers. The results demonstrated that TMH significantly reduced cell viability with IC50 values ranging from 20 to 50 µM across different cell lines. The mechanism was linked to increased apoptosis markers such as caspase activation and PARP cleavage .

Case Study 2: Neurotoxic Effects

In a rodent model, chronic exposure to TMH resulted in significant behavioral changes indicative of neurotoxicity. The study reported alterations in locomotor activity and anxiety-like behaviors, correlating with histopathological changes in brain tissues. These findings highlight the potential risks associated with TMH exposure .

Data Table: Summary of Biological Activities

Scientific Research Applications

Organic Synthesis

TMH serves as a reagent in organic chemistry, particularly in the formation of hydrazones and azines. Its reactivity allows it to participate in various chemical reactions, including:

- Oxidation : Forms nitroso or nitro derivatives.

- Reduction : Produces different hydrazine derivatives.

- Substitution : Engages in nucleophilic substitution reactions.

These properties make TMH valuable for synthesizing complex organic molecules.

Biological Research

TMH has been extensively studied for its biological activity, especially concerning its carcinogenic properties. Key findings include:

- Carcinogenicity : Research indicates that TMH induces tumors in laboratory animals, particularly in the gastrointestinal tract. It acts as an alkylating agent, forming covalent bonds with DNA and proteins, which can lead to mutations and cancer development .

- Cytotoxicity Studies : In vitro studies have shown that TMH exhibits significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC₅₀ (µM) | Effect |

|---|---|---|

| MCF-7 | 75 | Moderate cytotoxicity |

| PC-3 | 100 | Moderate cytotoxicity |

| Caco2 | 50 | Significant cytotoxicity |

These results indicate TMH's potential as a chemotherapeutic agent, although its safety profile remains a concern due to its carcinogenic nature.

Industrial Applications

In the industrial sector, TMH is used as an intermediate in the production of specialty chemicals. Its ability to act as a propellant in rocket fuel formulations further demonstrates its versatility.

Carcinogenic Effects in Animal Models

A notable study demonstrated that administration of TMH to rodents led to an increased incidence of tumors, particularly adenocarcinomas in the gastrointestinal tract . This study underscores the compound's potential as a carcinogen.

Cytotoxicity Assessment

In vitro assessments showed that TMH has varying degrees of cytotoxicity against different cancer cell lines, reinforcing its potential application in cancer research while highlighting the need for caution due to its toxic effects.

Comparison with Similar Compounds

Comparison with Similar Hydrazine Derivatives

Structural and Functional Comparisons

The table below compares TMH with structurally related hydrazine hydrochlorides:

Key Research Findings

Toxicity and Carcinogenicity

- TMH demonstrates potent carcinogenicity, with tumor incidences of 85% (vascular), 44% (lung), and 6% (kidney) in mice .

- Dimethylhydrazine dihydrochloride is a known carcinogen, causing colon and liver tumors in rodents .

- Phenylhydrazine HCl is less carcinogenic but induces oxidative stress and hemolysis .

Therapeutic Potential

- THP (Mildronate) , derived from TMH, is clinically used to treat ischemia and metabolic disorders by shifting energy production from fatty acids to glucose .

- Trimetazidine HCl , though structurally unrelated to TMH, shares a similar therapeutic mechanism (metabolic modulation) but with a better safety profile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.